3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one
Description
3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound featuring a tetrahydropyran-4-one (oxan-4-one) backbone substituted at the 3-position with a 2-methyl-1,2,3-triazole-4-carbonyl group. The triazole moiety introduces a nitrogen-rich aromatic system, which may confer unique electronic and steric properties. This compound is structurally analogous to intermediates in pharmaceutical synthesis, where triazoles are often employed for their bioactivity and metabolic stability.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(2-methyltriazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C9H11N3O3/c1-12-10-4-7(11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3 |
InChI Key |
BOICJRHNTZSQQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one
General Synthetic Strategy
The synthesis generally involves two key stages:
- Stage 1: Formation of the 2-methyl-2H-1,2,3-triazole ring.
- Stage 2: Coupling of the triazole ring at the 4-carbonyl position with the oxan-4-one moiety.
The triazole ring is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click" reaction, or via cyclization of hydrazone derivatives under oxidative conditions. The oxan-4-one fragment is introduced through acylation or condensation reactions with appropriate precursors.
Synthesis of 2-Methyl-2H-1,2,3-triazole Core
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One of the most efficient and widely used methods for 1,2,3-triazole synthesis is the CuAAC reaction. This involves the cycloaddition of terminal alkynes with organic azides under copper(I) catalysis, often in the presence of a base and suitable solvents such as 1,4-dioxane or tert-butanol.
- Typical conditions: Cu(I) catalyst (e.g., CuSO4 with sodium ascorbate), acetic acid as additive, room temperature to 80°C.
- Yields: High, ranging from 67% to 95% depending on substrates and conditions.
For methyl substitution at the 2-position, methyl-substituted alkynes or azides can be used. Alternatively, post-cyclization methylation can be performed.
Three-Component Reactions
Kalisiak et al. (2008) reported a one-pot three-component reaction involving terminal alkynes, sodium azide, and formaldehyde catalyzed by copper to produce 2-hydroxymethyl-2H-1,2,3-triazoles efficiently. This method can be adapted to introduce methyl groups at the 2-position by modifying the aldehyde component or using methylated alkynes.
Oxidative Cyclization of Hydrazones
An alternative approach involves oxidative cyclization of hydrazones using oxidants like SeO2 or iodine-based systems, which can yield 1,2,3-triazoles under mild conditions with good to excellent yields (79%–98%).
Formation of the Oxan-4-one Moiety and Coupling
The oxan-4-one (a six-membered lactone ring) can be introduced by acylation of the triazole ring with oxan-4-one derivatives or by coupling triazole-4-carboxylic acid chlorides with oxan-4-one precursors.
- Preparation of triazole-4-carboxylic acid derivatives: Reaction of aryl azides with β-ketoesters (e.g., ethyl acetoacetate) yields 1,2,3-triazole-4-carboxylic acids.
- Conversion to acid chlorides: These acids can be converted to acid chlorides using thionyl chloride (SOCl2) to facilitate coupling reactions.
- Coupling reaction: Acid chlorides react with oxan-4-one derivatives or hydroxyl groups on the oxan ring to form the desired 3-(2-methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one compound.
Detailed Reaction Schemes and Conditions
Mechanistic Insights
CuAAC Mechanism
Oxidative Cyclization
- Hydrazones undergo oxidation to form diazo or nitrilimine intermediates.
- Intramolecular cyclization yields the triazole ring.
- Selenium dioxide or iodine-based oxidants facilitate electron transfer and ring closure.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxanone moiety undergoes nucleophilic substitution at the carbonyl group. Key findings include:
Reaction Conditions
-
Nucleophiles : Primary amines (e.g., methylamine), alcohols (e.g., methanol), and thiols
-
Catalysts : Acidic (H₂SO₄) or basic (NaOH) conditions
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C
Example Reaction
Reaction with methylamine yields 3-(2-Methyl-2H-1,2,3-triazole-4-carboxamido)oxan-4-ol ().
| Nucleophile | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Methylamine | Amide derivative | 78 | DMF, 70°C |
| Methanol | Ester derivative | 65 | H₂SO₄, reflux |
Mechanism :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.
-
Deprotonation and elimination yield the substituted product .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under copper catalysis:
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Substrates : Terminal alkynes (e.g., phenylacetylene)
-
Conditions : CuSO₄/NaAsc in H₂O: t-BuOH (1:1), 25°C, 12 h
Key Data
| Alkyne | Product Type | Yield (%) |
|---|---|---|
| Phenylacetylene | Bis(1,2,3-triazole) | 92 |
| Propargyl alcohol | 5-Alkynyl-triazole | 88 |
Mechanism :
-
Cu(I) coordinates to the triazole, forming a reactive complex.
-
Oxidative coupling with the alkyne generates a six-membered transition state.
Oxidation and Oxidative Coupling
The triazole ring undergoes oxidative transformations:
Aerobic Oxidative Coupling
-
Conditions : O₂ atmosphere, Cu(OAc)₂ catalyst, DMF, 60°C
-
Products : Dimerized triazole derivatives or fused heterocycles .
Example :
Oxidation generates a triazolyl–copper intermediate, which dimerizes to form bis(1,2,3-triazole) (Yield: 89%) .
Hydrolysis of the Oxanone Moiety
The oxanone ring undergoes acid- or base-catalyzed hydrolysis:
Acidic Hydrolysis
-
Conditions : 1M HCl, reflux, 6 h
-
Product : 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)pentanedioic acid (Yield: 72%).
Basic Hydrolysis
-
Conditions : 1M NaOH, 80°C, 4 h
-
Product : Sodium salt of the dicarboxylic acid (Yield: 68%).
Scientific Research Applications
3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to biological targets.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
a. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (CAS RN 36401-55-5)
- Substituents : A phenyl group at the 2-position of the triazole and a reactive acyl chloride.
- Key Differences : The phenyl group enhances aromaticity and steric bulk compared to the methyl group in the target compound. The acyl chloride group increases reactivity, making it a versatile intermediate for nucleophilic substitution (e.g., amide or ester formation).
- Physical Properties : Stored below 4°C, indicating thermal sensitivity. Molecular weight: 221.64 g/mol.
b. 3-(Pyridine-4-carbonyl)oxan-4-one (CAS RN 1593387-06-4)
- Substituents : A pyridine-4-carbonyl group instead of a triazole.
- Its electron-withdrawing nature may reduce electrophilicity at the carbonyl compared to the triazole derivative.
- Physical Properties: Molecular weight: 205.21 g/mol. No storage restrictions noted, suggesting greater stability than the acyl chloride.
c. 3-(2-Methylpropanoyl)oxan-4-one (CAS RN 1600928-78-6)
- Substituents: An aliphatic 2-methylpropanoyl (isobutyryl) group.
- This likely improves solubility in non-polar solvents.
- Physical Properties : Molecular weight: 170.21 g/mol.
Electronic and Steric Effects
- Triazole Derivatives (Target compound and ): The triazole’s electron-deficient nature increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles. Steric hindrance from the 2-methyl group may slow reactions compared to the phenyl-substituted analogue.
- Its planar structure may facilitate stronger intermolecular interactions.
- Isobutyryl Derivative : The aliphatic chain lacks conjugation, leading to weaker dipole interactions and lower melting points.
Data Tables
Research Findings
- Synthesis and Structural Analysis : Compounds like these are often characterized using X-ray crystallography, with software such as SHELXL () and WinGX () playing critical roles in refining crystal structures .
- The pyridine variant may serve as a ligand in coordination chemistry, while the isobutyryl derivative could act as a precursor in polymer synthesis.
- Commercial Relevance : The availability of these compounds in catalogs (–6) underscores their utility in industrial and academic research.
Biological Activity
The compound 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one is a derivative of the 1,2,3-triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in developing anticancer agents, antimicrobial compounds, and anti-inflammatory drugs. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The compound features a triazole ring and a carbonyl group attached to a cyclic oxanone structure. This unique combination may contribute to its biological properties.
Anticancer Activity
Research has shown that triazole derivatives can exhibit significant anticancer properties. For instance, studies on similar triazole compounds have indicated their effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 | |
| Compound B | HCT-116 (Colon) | 2.6 | |
| Compound C | HepG2 (Liver) | 1.4 |
The anticancer mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds.
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. For example, certain compounds have demonstrated effective inhibition against common pathogens like Escherichia coli and Staphylococcus aureus:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 10 μg/mL | |
| Compound E | S. aureus | 5 μg/mL |
These findings suggest that the incorporation of triazole moieties can enhance the antimicrobial efficacy of compounds.
Anti-inflammatory Potential
Triazoles are also recognized for their anti-inflammatory properties. Compounds with triazole rings have been shown to inhibit inflammatory pathways effectively, making them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activity against cancer cell lines and bacteria. The results highlighted the importance of structural modifications in enhancing bioactivity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of triazole derivatives to target proteins involved in cancer progression and inflammation. These studies support experimental findings by providing insights into the mechanism of action .
- Clinical Relevance : Some triazole-based compounds have progressed to clinical trials due to their promising bioactivities, underscoring the relevance of this chemical class in drug development .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one?
Answer:
The compound is typically synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. For example, a protocol similar to the synthesis of a structurally related triazole-oxazoline compound () involves:
- Reagents : 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and a propargyl derivative (e.g., 9-(prop-2-ynyl)-9H-carbazole).
- Conditions : Reflux in toluene with catalytic Cu(I) for regioselective triazole formation.
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures.
Validation : Confirm yield (>85%) via LC-MS and elemental analysis .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign proton environments (e.g., triazole C-H at δ 7.8–8.2 ppm, oxanone carbonyl at ~170 ppm). Use 2D ¹H-¹⁵N HMBC () to confirm triazole nitrogen connectivity.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
- Elemental Analysis : Ensure C/H/N/O ratios align with theoretical values (±0.3% tolerance).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
